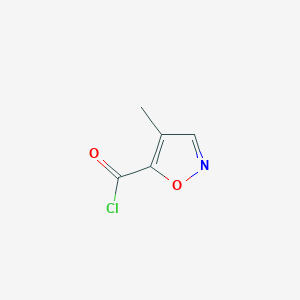
2-(3-メチルピペリジノ)アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpiperidino)acetonitrile is a biochemical compound used for proteomics research . It has a molecular weight of 138.21 and a molecular formula of C8H14N2 .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 2-(3-Methylpiperidino)acetonitrile. It is recommended to refer to the Certificate of Analysis for lot-specific data .Molecular Structure Analysis
The molecular structure of 2-(3-Methylpiperidino)acetonitrile is represented by the SMILES string: CC1CCCN(C1)CC#N . The InChI key is FACOYHQFZOVUQZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
2-(3-Methylpiperidino)acetonitrile is a solid compound . Its empirical formula is C8H14N2 .科学的研究の応用
プロテオミクス研究
2-(3-メチルピペリジノ)アセトニトリル: は、プロテオミクス研究において生化学的ツールとして使用されます 。その特性により、タンパク質の構造と機能の研究に適しています。タンパク質の他の生体分子との相互作用を理解するために、ペプチドの合成またはタンパク質の修飾に使用できます。
医薬品開発
2-(3-メチルピペリジノ)アセトニトリルを含むピペリジン誘導体は、創薬や製薬において重要です 。それらはさまざまなクラスの薬剤に存在し、新しい治療薬の開発に重要な役割を果たします。この化合物は、新しい薬の発見につながる可能性のある生物学的に活性な分子を合成するために使用できます。
農業
農業では、2-(3-メチルピペリジノ)アセトニトリルは、農薬の開発に潜在的な用途を持つ可能性があります 。その構造枠組みは、殺虫剤や除草剤として作用する可能性のある化合物を作り出すために使用でき、作物の保護戦略に貢献します。
材料科学
この化合物の材料科学における有用性は、新規材料を合成するための構成要素としての可能性に由来しています 。ポリマーや耐久性や耐薬品性を高めたその他の材料を生成するために使用できます。
工業用途
2-(3-メチルピペリジノ)アセトニトリル: は、さまざまな産業プロセスに用途を見出す可能性があります 。それは、さまざまな工業化学品の生産を支援する中間体または触媒として化学合成に関与する可能性があります。
環境影響調査
この化合物の環境影響は、研究関心の分野です。 調査は、その生分解性、毒性、および生態系への長期的な影響に焦点を当てることができます 。これらの側面を理解することは、安全で持続可能な化学慣行を開発するために不可欠です。
生化学研究
生化学研究では、2-(3-メチルピペリジノ)アセトニトリルは、酵素触媒反応や代謝経路の研究に使用されます 。これは、さまざまな酵素の生化学的役割を解明し、代謝プロセスを調節できる阻害剤を発見するのに役立ちます。
化学合成
最後に、2-(3-メチルピペリジノ)アセトニトリルは化学合成において価値があります 。水素化、環化、アミノ化などの反応を通じて、さまざまなピペリジン誘導体を作成するために使用できます。これらの誘導体は、複雑な有機分子の合成に不可欠です。
Safety and Hazards
将来の方向性
Piperidines, including 2-(3-Methylpiperidino)acetonitrile, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
The primary target of 2-(3-Methylpiperidino)acetonitrile is the IKKb catalytic pocket . IKKb is a protein kinase that plays a key role in the NF-kappa B signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
2-(3-Methylpiperidino)acetonitrile interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa B signaling pathway .
Biochemical Pathways
The compound primarily affects the NF-kappa B signaling pathway . By inhibiting IKKb, it prevents the activation of NF-kappa B, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell survival, and other processes .
Result of Action
The inhibition of IKKb by 2-(3-Methylpiperidino)acetonitrile leads to the modulation of the NF-kappa B signaling pathway . This can result in decreased inflammation, altered immune response, and changes in cell survival . .
生化学分析
Biochemical Properties
2-(3-Methylpiperidino)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 2-(3-Methylpiperidino)acetonitrile, have been shown to inhibit IKKβ, an enzyme involved in the NF-κB signaling pathway . This interaction is crucial as it can modulate inflammatory responses and other cellular processes. Additionally, 2-(3-Methylpiperidino)acetonitrile may interact with lipid membranes, enhancing their fluctuation and potentially affecting membrane-associated processes .
Cellular Effects
2-(3-Methylpiperidino)acetonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with IKKβ can lead to alterations in the NF-κB signaling pathway, impacting gene expression related to inflammation and immune responses . Furthermore, the compound’s effect on lipid membrane fluctuation can influence cellular processes such as membrane trafficking and signal transduction .
Molecular Mechanism
The molecular mechanism of 2-(3-Methylpiperidino)acetonitrile involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with IKKβ is a key example, where it forms stable hydrophobic interactions with the enzyme’s catalytic pocket, leading to its inhibition . This inhibition can result in decreased activation of the NF-κB pathway, thereby modulating inflammatory responses. Additionally, the compound’s effect on lipid membranes suggests a potential mechanism involving the modulation of membrane dynamics and associated cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Methylpiperidino)acetonitrile can change over time. The compound is stable under normal conditions but may degrade when exposed to high temperatures or strong acids. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on membrane dynamics and enzyme inhibition. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(3-Methylpiperidino)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses through IKKβ inhibition . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-(3-Methylpiperidino)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, piperidine derivatives are known to undergo various metabolic transformations, including oxidation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
Within cells and tissues, 2-(3-Methylpiperidino)acetonitrile is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, specific transporters may be involved in its uptake and efflux, influencing its intracellular concentration and localization.
Subcellular Localization
2-(3-Methylpiperidino)acetonitrile exhibits specific subcellular localization patterns. The compound’s interaction with lipid membranes suggests its localization to membrane-associated compartments, such as the plasma membrane and endoplasmic reticulum . Additionally, targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its activity and function within the cell.
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOYHQFZOVUQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627580 |
Source


|
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951905-03-6 |
Source


|
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)



![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)


![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

